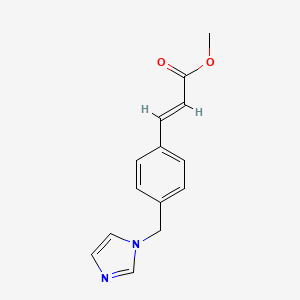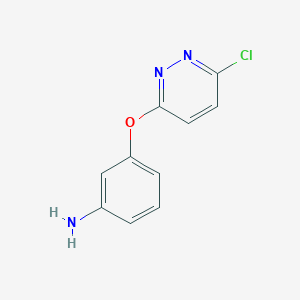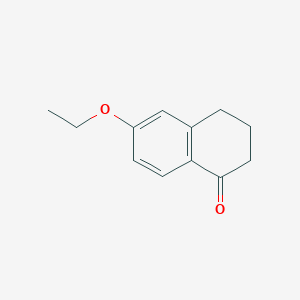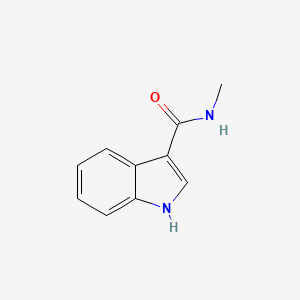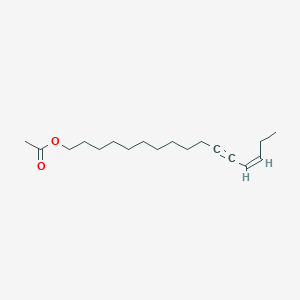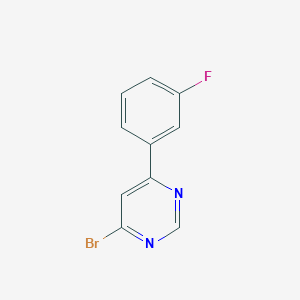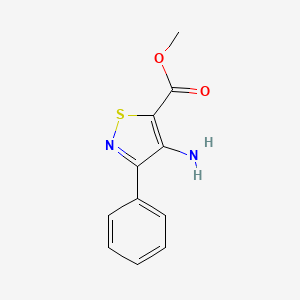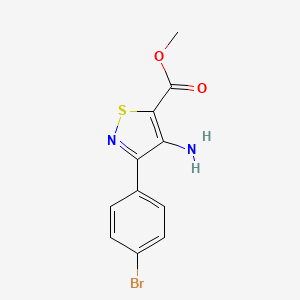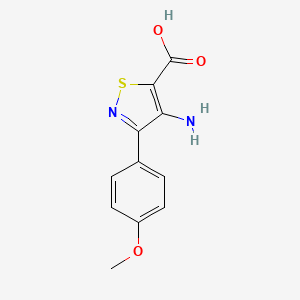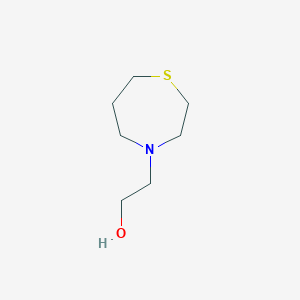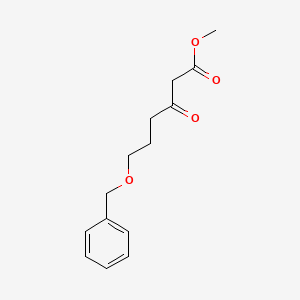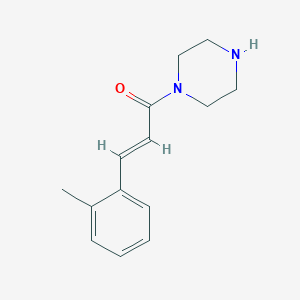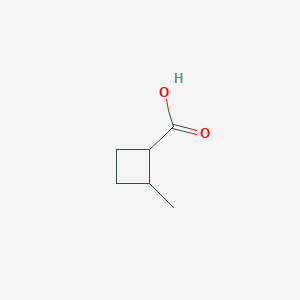
2-Methylcyclobutane-1-carboxylic acid
Übersicht
Beschreibung
“2-Methylcyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 g/mol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Methylcyclobutane-1-carboxylic acid” is 1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) . This indicates that the molecule consists of a cyclobutane ring with a methyl group (CH3) and a carboxylic acid group (COOH) attached .
Chemical Reactions Analysis
While specific reactions involving “2-Methylcyclobutane-1-carboxylic acid” are not available, carboxylic acids in general can undergo a variety of reactions. These include decarboxylation, reduction to primary alcohols, and reactions with bases to form carboxylate anions .
Physical And Chemical Properties Analysis
“2-Methylcyclobutane-1-carboxylic acid” has a molecular weight of 114.14 g/mol and a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2-Methylcyclobutane-1-carboxylic acid is utilized in various chemical synthesis processes. It serves as a precursor in the efficient and easy formal [2+2] cycloaddition, leading to the formation of 1-amino-2-methylcyclobutane-1-carboxylic acids and 1-amino-2-methylenecyclobutane-1-carboxylic acid. These compounds are important in stereocontrolled interconversion of functional groups, showcasing the versatility of the cyclobutane core in synthesizing different amino acids (Avenoza et al., 2005). Additionally, cyclobutane derivatives demonstrate significant activity in the electrocyclic reactions. For instance, the thermolysis of methyl 3-formylcyclobutene-3-carboxylate confirms theoretical predictions about the cyclobutane ring's behavior in such reactions (Niwayama & Houk, 1992).
Medical Imaging and Diagnosis
Derivatives of 1-aminocyclobutane carboxylic acid exhibit potential as tumor-seeking agents. Their ability to be incorporated preferentially by various tumor types and their rapid clearance from the bloodstream highlight their suitability for medical imaging, especially when combined with positron emission computed tomography (Washburn et al., 1979). The synthesis of boronated aminocyclobutanecarboxylic acid for neutron capture therapy further underscores the potential of these compounds in therapeutic applications, particularly in treating brain tumors (Kabalka & Yao, 2003).
Structural Analysis and Material Science
The structure and conformation of cyclobutane derivatives are subjects of interest in material science. X-ray diffraction methods have been employed to determine the structure of these compounds, revealing significant details about the puckering of the cyclobutane ring and the bond lengths, which are influenced by the crowding of substituents. These studies provide valuable insights into the properties of cyclobutane derivatives, which can be crucial in designing materials and understanding their behaviors (Reisner et al., 1983).
Safety And Hazards
The safety information for “2-Methylcyclobutane-1-carboxylic acid” indicates that it may be harmful if swallowed and may cause skin irritation. It may also cause serious eye damage and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for “2-Methylcyclobutane-1-carboxylic acid” and similar compounds could involve their use in the synthesis of more complex molecules. For example, carboxylic acids can be used in the production of esters, amides, and other derivatives . They can also be used in the development of new materials and pharmaceuticals .
Eigenschaften
IUPAC Name |
2-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUWTFVQYAVBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528614 | |
| Record name | 2-Methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclobutane-1-carboxylic acid | |
CAS RN |
42185-61-5 | |
| Record name | 2-Methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



